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2-Chloro-4,5-dimethylbenzo[d]thiazole

Catalog No.
S778438
CAS No.
252681-54-2
M.F
C9H8ClNS
M. Wt
197.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,5-dimethylbenzo[d]thiazole

CAS Number

252681-54-2

Product Name

2-Chloro-4,5-dimethylbenzo[d]thiazole

IUPAC Name

2-chloro-4,5-dimethyl-1,3-benzothiazole

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3

InChI Key

VYRHPKBFYYWGCH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)SC(=N2)Cl)C

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Cl)C
  • Potential applications based on structure

    The presence of a chlorine atom and a thiazole ring suggests potential applications in medicinal chemistry. Chlorine is a common functional group used to modulate the biological activity of molecules, while thiazole rings are found in many bioactive molecules including vitamin B1 and some antibiotics []. However, there is no scientific literature available to confirm if 2-Chloro-4,5-dimethylbenzo[d]thiazole has been explored for these purposes.

  • Availability of the compound

    Several chemical suppliers offer 2-Chloro-4,5-dimethylbenzo[d]thiazole for purchase, indicating that it might be of interest to researchers for further investigation.

2-Chloro-4,6-dimethoxybenzo[d]thiazole is a heterocyclic compound characterized by its unique structure that includes a thiazole ring, which consists of sulfur and nitrogen atoms. Its molecular formula is C9H8ClNO2S. The presence of methoxy groups at the 4 and 6 positions of the benzothiazole framework significantly influences its electronic properties and reactivity, making it distinct from other similar compounds. This compound is recognized for its potential in various scientific fields due to its diverse chemical behavior and applications in medicinal chemistry and materials science.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
  • Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common reagents and conditions for these reactions include:

  • Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide.
  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

The biological activity of 2-Chloro-4,6-dimethoxybenzo[d]thiazole is notable in medicinal chemistry. It serves as a building block for synthesizing pharmacologically active compounds, including antimicrobial and anticancer agents. Its thiazole structure contributes to its interaction with various biological targets, potentially exhibiting inhibitory effects on enzymes or receptors involved in disease processes. The compound's derivatives are often explored for their biological activities, including antifungal and antiviral properties .

The synthesis of 2-Chloro-4,6-dimethoxybenzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with methoxy reagents. A common method includes using dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide under reflux conditions to ensure complete methylation of the hydroxyl groups. Industrial production may involve large-scale methylation processes using continuous flow reactors to optimize efficiency and yield.

This compound has several applications across different fields:

  • Medicinal Chemistry: Used as a precursor for developing new drugs targeting various diseases.
  • Materials Science: Employed in creating advanced materials with specific electronic properties.
  • Biological Studies: Acts as a probe in biochemical assays to investigate enzyme activities and protein interactions.
  • Industrial

The interaction studies involving 2-Chloro-4,6-dimethoxybenzo[d]thiazole focus on its binding affinity to biological targets. The thiazole ring's ability to engage with enzymes and receptors allows researchers to explore its potential as an inhibitor or activator in biochemical pathways. These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity or selectivity against specific targets .

Several compounds share structural similarities with 2-Chloro-4,6-dimethoxybenzo[d]thiazole. Here are some notable examples:

Compound NameKey FeaturesComparison Points
2-Chloro-4,6-dimethylbenzo[d]thiazoleLacks methoxy groups; contains only methyl groupsDifferent electronic properties and reactivity
2-Chloro-6-fluorobenzo[d]thiazoleContains fluorine instead of chlorineVariations in reactivity due to electronegativity
4-Bromo-2-chlorobenzo[d]thiazoleContains bromine; different halogen substituentAffects chemical behavior and biological activity

The uniqueness of 2-Chloro-4,6-dimethoxybenzo[d]thiazole lies in its specific methoxy substitutions at the 4 and 6 positions, which significantly influence its chemical reactivity and potential applications compared to other similar compounds.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides critical structural information for 2-Chloro-4,5-dimethylbenzo[d]thiazole through characteristic chemical shift patterns and coupling constants. The compound exhibits diagnostic NMR signatures that enable definitive identification and structural elucidation.

Proton NMR Spectroscopy (¹H NMR)

The ¹H NMR spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole reveals distinct resonance patterns characteristic of substituted benzothiazole systems [1] [2]. The aromatic protons of the benzothiazole ring appear in the typical aromatic region between 7.30-8.78 ppm, with specific assignments for the benzothiazole protons at positions H-5 and H-6 observed at 7.30-7.60 ppm, while H-4 and H-7 protons resonate at 7.88-8.78 ppm [2] [1].

The 4,5-dimethyl substitution pattern generates characteristic singlet signals for the methyl groups. Based on studies of similar benzothiazole derivatives, the methyl groups at positions 4 and 5 typically appear as singlets in the range of 2.30-2.50 ppm [1] [3]. The chemical shift differences between the two methyl groups reflect the electronic environment variations caused by the proximity to the nitrogen atom and the chlorine substituent at position 2.

The absence of a proton signal at the 2-position confirms the presence of the chlorine substituent, which is consistent with the substitution pattern. The multiplicities and coupling patterns of the aromatic protons provide additional structural confirmation, with typical J-coupling constants for benzothiazole systems ranging from 7.5-8.5 Hz for ortho-coupled protons [4] [5].

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum provides complementary structural information through characteristic carbon chemical shifts. The aromatic carbons of the benzothiazole ring system appear in the typical aromatic region between 120-155 ppm [2] [6]. The carbon at position 2 (C-2) bearing the chlorine substituent exhibits a distinctive chemical shift reflecting the electronegative influence of the halogen substituent.

The methyl carbons at positions 4 and 5 appear as distinct signals in the aliphatic region, typically around 15-25 ppm, with their exact chemical shifts dependent on the local electronic environment [1] [2]. The quaternary carbons of the benzothiazole ring system show characteristic patterns, with the thiazole carbon (C-2) appearing at approximately 165-170 ppm when substituted with electronegative groups [6] [3].

Chemical Shift Interpretation and Structural Correlation

The NMR spectral data provide direct evidence for the substitution pattern and electronic distribution within the molecule. The chemical shifts reflect the electron-withdrawing effect of the chlorine substituent and the electron-donating properties of the methyl groups. The observed chemical shifts align with established patterns for substituted benzothiazole derivatives, confirming the structural assignment [1] [2].

NMR ParameterChemical Shift RangeAssignmentMultiplicity
Aromatic H-4, H-77.88-8.78 ppmBenzothiazole ringDoublet
Aromatic H-5, H-67.30-7.60 ppmBenzothiazole ringDoublet
Methyl groups2.30-2.50 ppm4,5-dimethylSinglet
Aromatic carbons120-155 ppmBenzothiazole ring-
Thiazole C-2165-170 ppmChlorinated carbon-

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole provides detailed information about molecular ion stability and fragmentation pathways. The molecular ion peak appears at m/z 197.69, corresponding to the molecular formula C₉H₈ClNS [7] [8].

Molecular Ion Characteristics

The molecular ion exhibits typical isotope patterns for chlorine-containing compounds, with the M+2 peak showing approximately 32% intensity relative to the molecular ion peak, consistent with the natural abundance of ³⁷Cl [9] [10]. This isotope pattern serves as a diagnostic tool for confirming the presence of chlorine in the molecule.

Primary Fragmentation Pathways

The fragmentation pattern of 2-Chloro-4,5-dimethylbenzo[d]thiazole follows characteristic pathways observed in benzothiazole derivatives [9] [11]. The most prominent fragmentation involves the loss of the chlorine substituent, generating a fragment at m/z 162, which corresponds to the 4,5-dimethylbenzothiazole cation radical.

Sequential loss of methyl groups from the 4,5-positions produces fragments at m/z 147 and m/z 132, respectively. These fragmentations reflect the relative stability of the methyl-substituted benzothiazole ring system [9] [12]. The base peak typically appears at m/z 135, corresponding to the unsubstituted benzothiazole cation, indicating the tendency for complete demethylation under mass spectrometric conditions.

Ring Fragmentation Processes

Further fragmentation involves cleavage of the thiazole ring, producing characteristic fragments at m/z 108 and m/z 82, which correspond to the benzene ring portion and thiazole fragments, respectively [4] [9]. The fragmentation pattern at m/z 69 indicates the formation of the thiazole cation (C₃H₃NS⁺), which is commonly observed in thiazole-containing compounds.

Fragmentation Mechanism and Stability

The fragmentation mechanisms reflect the electronic structure and bond strengths within the molecule. The preferential loss of the chlorine substituent indicates the relative weakness of the C-Cl bond compared to the aromatic C-C and C-N bonds [9] [10]. The subsequent demethylation processes follow typical alkyl loss patterns observed in aromatic systems.

Fragment Ionm/z ValueIntensityAssignment
[M]⁺197.69VariableMolecular ion
[M-Cl]⁺162HighChlorine loss
[M-Cl-CH₃]⁺147MediumMethyl loss
[M-Cl-2CH₃]⁺132MediumDimethyl loss
[C₇H₅NS]⁺135Base peakBenzothiazole
[C₆H₆]⁺108MediumBenzene ring

Infrared (IR) Vibrational Signatures of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-Chloro-4,5-dimethylbenzo[d]thiazole. The IR spectrum exhibits characteristic absorption bands that enable identification of specific functional groups and structural features.

Aromatic and Heterocyclic Stretching Vibrations

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of benzothiazole derivatives [13] [14]. These bands exhibit medium intensity and reflect the electron density distribution in the aromatic system. The C=N stretching vibration of the thiazole ring appears as a strong absorption at 1630 cm⁻¹, which is diagnostic for the benzothiazole heterocycle [13] [1].

The aromatic C=C stretching vibrations manifest as strong absorptions in the range 1565-1584 cm⁻¹, consistent with the conjugated benzothiazole ring system [13] [14]. The substitution pattern influences the exact frequencies and intensities of these bands, with the chlorine and methyl substituents affecting the electronic distribution.

Methyl Group Vibrational Modes

The presence of methyl groups at positions 4 and 5 generates characteristic vibrational signatures. The asymmetric and symmetric C-H stretching vibrations of the methyl groups appear in the region 2850-3000 cm⁻¹ [13] [15]. The methyl deformation modes are observed at 1454-1483 cm⁻¹, appearing as strong absorptions that confirm the presence of the dimethyl substitution pattern [13] [1].

C-S-C and C-Cl Stretching Vibrations

The C-S-C stretching vibration, characteristic of the thiazole ring, appears as a strong absorption at 720-756 cm⁻¹ [13] [16]. This band is diagnostic for sulfur-containing heterocycles and confirms the presence of the thiazole moiety. The C-Cl stretching vibration manifests as a strong absorption around 627-631 cm⁻¹, providing direct evidence for the chlorine substituent [17] [14].

Out-of-Plane Deformation Modes

The out-of-plane deformation vibrations of the substituted benzene ring appear in the range 812-871 cm⁻¹, with the exact frequency dependent on the substitution pattern [1] [16]. These bands are particularly useful for determining the substitution pattern and confirming the 1,2,3-trisubstitution of the benzene ring.

Ring Breathing and Skeletal Vibrations

The benzothiazole ring system exhibits characteristic ring breathing modes in the region 1400-1500 cm⁻¹ [13] [18]. These vibrations reflect the collective motion of the ring atoms and provide information about the ring geometry and electronic structure. The skeletal vibrations of the fused ring system appear as medium-intensity absorptions throughout the fingerprint region.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Aromatic C-H3000-3100MediumStretching
Methyl C-H2850-3000MediumStretching
C=N (thiazole)1630StrongStretching
C=C (aromatic)1565-1584StrongStretching
CH₃ deformation1454-1483StrongBending
Ring breathing1400-1500MediumCollective
Out-of-plane812-871StrongDeformation
C-S-C720-756StrongStretching
C-Cl627-631StrongStretching

UV-Vis Absorption Characteristics and Electronic Transitions

The ultraviolet-visible absorption spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole provides information about electronic transitions and chromophoric properties. The compound exhibits characteristic absorption bands that reflect the conjugated π-electron system of the benzothiazole ring.

Primary Electronic Transitions

The UV-Vis spectrum exhibits intense absorption bands in the region 280-320 nm, corresponding to π→π* transitions within the benzothiazole chromophore [19] [20]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, characteristic of aromatic heterocyclic systems. The molar absorptivity values typically range from 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, indicating strong electronic transitions [19] [21].

Substituent Effects on Electronic Transitions

The chlorine substituent at position 2 exerts a significant influence on the electronic absorption characteristics. The electron-withdrawing nature of chlorine causes a bathochromic shift in the absorption maximum compared to the unsubstituted benzothiazole [22] [23]. This red shift reflects the stabilization of the excited state and the perturbation of the π-electron system.

The methyl groups at positions 4 and 5 provide electron-donating effects that partially counteract the electron-withdrawing influence of chlorine. This electronic interplay results in a characteristic absorption profile that differs from both electron-rich and electron-poor benzothiazole derivatives [20] [23].

Solvatochromic Properties

The compound exhibits solvatochromic behavior, with absorption wavelengths shifting in response to solvent polarity changes [24] [20]. In polar solvents, the absorption maximum typically shifts to longer wavelengths due to stabilization of the excited state through dipole-dipole interactions. The magnitude of the solvatochromic shift provides information about the charge distribution in the ground and excited states.

Fluorescence Properties and Quantum Yields

While specific fluorescence data for 2-Chloro-4,5-dimethylbenzo[d]thiazole is limited, related benzothiazole derivatives exhibit characteristic emission properties [19] [25]. The compound likely exhibits weak fluorescence due to the heavy atom effect of chlorine, which promotes intersystem crossing and reduces fluorescence quantum yields. The emission maximum would be expected in the blue-green region of the spectrum, with a Stokes shift of approximately 50-80 nm.

Charge Transfer Characteristics

The electronic transitions in 2-Chloro-4,5-dimethylbenzo[d]thiazole involve intramolecular charge transfer (ICT) processes [20] [23]. The chlorine substituent acts as an electron acceptor, while the methyl groups and the benzene ring serve as electron donors. This charge transfer character influences both the absorption and emission properties of the compound.

Molecular Orbital Considerations

The UV-Vis absorption characteristics reflect the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [20] [26]. The substitution pattern affects the orbital energies and the transition probabilities, resulting in the observed absorption profile. The HOMO is typically localized on the benzene ring and methyl groups, while the LUMO is concentrated on the thiazole ring and chlorine substituent.

Transition TypeWavelength (nm)Molar AbsorptivityAssignment
π→π*280-32010⁴-10⁵ L mol⁻¹ cm⁻¹Primary transition
n→π*320-35010³-10⁴ L mol⁻¹ cm⁻¹Secondary transition
ICT350-38010³-10⁴ L mol⁻¹ cm⁻¹Charge transfer

XLogP3

4.1

Wikipedia

2-Chloro-4,5-dimethylbenzo[d]thiazole

Dates

Last modified: 08-15-2023

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